![molecular formula C14H25ClN2O2 B2399375 (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide CAS No. 2411181-50-3](/img/structure/B2399375.png)
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide, commonly known as CEP-1347, is a small molecule that has been studied for its potential therapeutic applications in various neurological disorders. CEP-1347 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in regulating cellular responses to stress and inflammation.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway has been implicated in the pathogenesis of these disorders, and the inhibition of this pathway by CEP-1347 has been shown to have neuroprotective effects in preclinical studies. In addition, CEP-1347 has been studied for its potential anti-inflammatory and anti-tumor activities.
Wirkmechanismus
CEP-1347 is a selective inhibitor of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway, which is activated in response to stress and inflammation. The (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway regulates a wide range of cellular processes, including apoptosis, inflammation, and cell proliferation. The inhibition of this pathway by CEP-1347 has been shown to have neuroprotective effects by reducing neuronal apoptosis and inflammation. CEP-1347 has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, CEP-1347 has been shown to reduce neuronal apoptosis and inflammation, improve motor function, and increase survival in animal models of neurological disorders. CEP-1347 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. However, the effects of CEP-1347 on human subjects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it an ideal candidate for drug development. CEP-1347 is also a selective inhibitor of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway, which allows for the study of the specific effects of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibition on cellular processes. However, CEP-1347 has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, the effects of CEP-1347 on human subjects are still under investigation, which limits its clinical applications.
Zukünftige Richtungen
There are several future directions for the research of CEP-1347. One direction is the investigation of the effects of CEP-1347 on human subjects. Clinical trials are currently underway to evaluate the safety and efficacy of CEP-1347 in the treatment of neurological disorders. Another direction is the development of more potent and selective (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors based on the structure of CEP-1347. These inhibitors may have improved bioavailability and efficacy compared to CEP-1347. Finally, the effects of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibition on other cellular processes, such as autophagy and metabolism, need to be further investigated to fully understand the potential therapeutic applications of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors.
Conclusion:
CEP-1347 is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective inhibition of the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide pathway has been shown to have neuroprotective effects in preclinical studies. CEP-1347 also has potential anti-inflammatory and anti-tumor activities. However, the effects of CEP-1347 on human subjects are still under investigation, and the development of more potent and selective (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitors is needed.
Synthesemethoden
CEP-1347 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of the cyclopentane ring followed by the introduction of the chloroacetyl and ethylbutylamino groups. The final step involves the introduction of the carboxamide group, which is essential for the (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide inhibitory activity of CEP-1347. The synthesis of CEP-1347 has been reported in several publications, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
(1S,3R)-3-[(2-chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O2/c1-3-10(4-2)9-17(13(18)8-15)12-6-5-11(7-12)14(16)19/h10-12H,3-9H2,1-2H3,(H2,16,19)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUVIJSPVCKHHR-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(C1CCC(C1)C(=O)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CN([C@@H]1CC[C@@H](C1)C(=O)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)
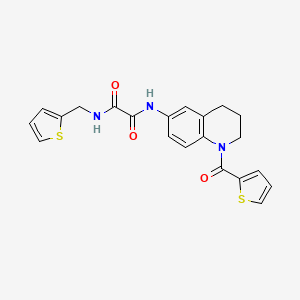
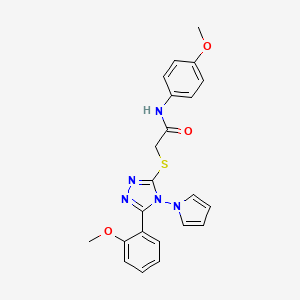
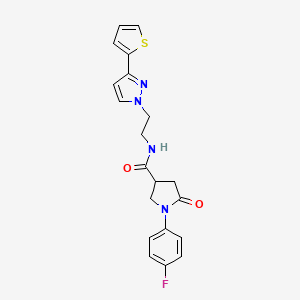
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)

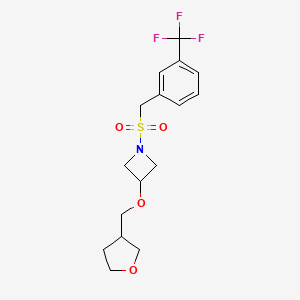
![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)
![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)
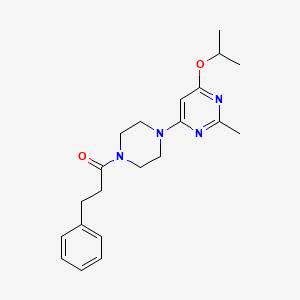
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)